REACTION_CXSMILES
|
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6](=O)[CH2:5]1)(=[O:3])[CH3:2].[CH3:14][C:15]1([CH3:23])[CH2:20][C:19](=[O:21])[CH2:18][C:17](=[O:22])[CH2:16]1.C(N(CC)CC)C>C(O)(=O)C>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:6]([CH:18]2[C:19](=[O:21])[CH2:20][C:15]([CH3:23])([CH3:14])[CH2:16][C:17]2=[O:22])=[CH:5]1)(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
131.3 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CC(C2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
105 g
|
Type
|
reactant
|
Smiles
|
CC1(CC(CC(C1)=O)=O)C
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
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Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 6 h
|
Duration
|
6 h
|
Type
|
CUSTOM
|
Details
|
About ⅓ volume of solvents was removed in vacuum
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled
|
Type
|
ADDITION
|
Details
|
diluted with water (50 mL)
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
washed with ethanol-water, 1:1
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C=C(C2=CC=CC=C12)C1C(CC(CC1=O)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 169.4 g | |
YIELD: PERCENTYIELD | 76% | |
YIELD: CALCULATEDPERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |